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Cadmium dimethylhexanoate

Cat. No.: B12655221
CAS No.: 93983-65-4
M. Wt: 398.82 g/mol
InChI Key: HROVERDXELZCEW-UHFFFAOYSA-L
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Description

Significance of Organocadmium Carboxylates in Contemporary Chemical Research

Organocadmium carboxylates, a class of metal-organic compounds, hold considerable significance in modern chemical research primarily due to their roles as versatile precursors and catalysts. These compounds are integral to the synthesis of advanced materials, particularly cadmium-based nanoparticles and coordination polymers. mdpi.comontosight.ai Cadmium carboxylates, including cadmium isostearate and cadmium oleate, serve as essential cadmium sources for the production of colloidal semiconductor nanocrystals, such as cadmium selenide (B1212193) (CdSe) and cadmium telluride (CdTe) quantum dots. mdpi.comchemrxiv.org The properties of the resulting nanocrystals, including their size and optical features, are influenced by the nature of the carboxylate ligand. mdpi.comchemrxiv.org

The utility of cadmium carboxylates extends to the formation of metal-organic frameworks (MOFs) and coordination polymers. mdpi.commdpi.com These materials exhibit diverse and tunable structures, high porosity, and large surface areas, making them suitable for applications in gas storage, separation, and as sensors for detecting pollutants. mdpi.comresearchgate.net The Lewis acid character of the Cd(II) center in these frameworks enables their use as heterogeneous catalysts in a variety of organic reactions, including Knoevenagel condensations and cyanosilylation reactions. mdpi.comresearchgate.netnih.gov

Furthermore, cadmium carboxylates are employed as heat stabilizers in polymers like polyvinyl chloride (PVC) and in the manufacturing of vibrant and durable cadmium-based pigments. ontosight.aiwikipedia.org Research also explores their use in generating nano-CdO (cadmium oxide) species and their potential in electronic devices. mdpi.comnih.gov The study of these compounds, such as cadmium dimethylhexanoate, provides insights into fundamental chemical processes like ligand exchange and precursor decomposition, which are critical for controlling the synthesis of nanomaterials. ontosight.aiacs.org

Historical Development and Evolution of Research on Cadmium Carboxylates

The field of organometallic chemistry, which encompasses organocadmium compounds, traces its origins back to the 18th and 19th centuries with discoveries like Louis Claude Cadet de Gassicourt's synthesis of cacodyl-related compounds and Edward Frankland's work on diethylzinc. wikipedia.orgchemeurope.comnewworldencyclopedia.org The first organocadmium compounds, dimethylcadmium (B1197958) and diethylcadmium (B3343991), were synthesized by Erich Krause in 1917. wikipedia.orglscollege.ac.in These early compounds were typically prepared through transmetalation or by reacting a cadmium salt with an organometallic alkylating agent, such as a Grignard reagent. wikipedia.orglscollege.ac.in

A significant development in the application of organocadmium reagents came in 1936 when Henry Gilman reported their use in the synthesis of ketones from acyl chlorides. wikipedia.org This reaction was valued for its selectivity, as it did not typically react further with the resulting ketone, a common issue with more reactive organometallic reagents like Grignard reagents. wikipedia.orgcore.ac.uk

In the mid-20th century, research into cadmium carboxylates gained traction, particularly for their application as heat stabilizers in PVC, with compounds like cadmium laurate and cadmium stearate (B1226849) becoming widely used in the 1970s and 1980s. wikipedia.org The evolution of synthetic techniques, such as hot-injection methods, propelled the use of cadmium carboxylates as precursors for advanced materials. researchgate.net Researchers began to understand that cadmium carboxylates could decompose at high temperatures to generate highly reactive species needed for the synthesis of colloidal quantum dots like CdSe. researchgate.netresearchgate.net This led to more controlled and reproducible synthetic methods for creating high-quality nanocrystals with specific properties, moving away from more volatile and hazardous precursors like dimethylcadmium. wikipedia.org

Current Research Frontiers and Unaddressed Challenges Pertaining to this compound

Current research on cadmium carboxylates, including compounds like this compound, is largely focused on their role as precursors in the synthesis of colloidal nanoplatelets (NPLs) and other quantum dots. chemrxiv.orgchemrxiv.org A major frontier is understanding and controlling the formation mechanism of these nanocrystals. chemrxiv.orgchemrxiv.org Studies have shown that the preparation method and resulting structure (e.g., amorphous vs. lamellar) of the cadmium carboxylate precursor significantly impact the synthesis by altering the precursor's dissolution kinetics. chemrxiv.orgchemrxiv.org This, in turn, affects the amount of cadmium available for crystal growth and influences the final dimensions of the nanoplatelets. chemrxiv.org

A significant challenge remains the lack of a complete understanding of the formation mechanism, which can lead to low yields, the creation of difficult-to-separate side products, and uncertainty about the final surface ligand composition of the nanocrystals. chemrxiv.orgchemrxiv.org Elucidating the specific chemical pathways from the initial molecular precursors to the final quantum dots is an active area of investigation. researchgate.net For instance, recent findings suggest that precursors may decompose independently to form highly reactive intermediates rather than reacting directly with each other, a surprising insight that could lead to more controlled synthetic strategies. researchgate.net

Another frontier involves designing and synthesizing novel cadmium(II) coordination polymers and MOFs with specific functionalities. mdpi.comacs.org Researchers are exploring the use of mixed-ligand systems to construct frameworks with unique topologies and properties, such as selective sensing of ions or molecules. acs.org For this compound specifically, while it is recognized as a catalyst and stabilizer, detailed research into its unique contributions or advantages over other cadmium carboxylates in these advanced applications is not extensively documented in publicly available literature. ontosight.ai A key challenge is to move beyond general applications and investigate the specific structure-property relationships of less common carboxylates like dimethylhexanoate to unlock new functionalities or improve existing material syntheses.

Data Tables

Table 1: Selected Organocadmium Compounds and Their Reported Properties/Applications

Compound NameChemical FormulaReported Application(s)Reference(s)
This compoundC₁₆H₃₀CdO₄PVC stabilizer, catalyst, pigment production ontosight.ai
DimethylcadmiumC₂H₆CdPrecursor for II-VI materials wikipedia.org
DiethylcadmiumC₄H₁₀CdKetone synthesis wikipedia.org
Cadmium isostearateC₃₆H₇₀CdO₄Precursor for CdTe quantum dots mdpi.com
Cadmium oleateC₃₆H₆₆CdO₄Precursor for CdSe nanoplatelets chemrxiv.org
Cadmium myristateC₂₈H₅₄CdO₄Precursor for CdSe nanoplatelets chemrxiv.orgchemrxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30CdO4 B12655221 Cadmium dimethylhexanoate CAS No. 93983-65-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93983-65-4

Molecular Formula

C16H30CdO4

Molecular Weight

398.82 g/mol

IUPAC Name

cadmium(2+);2,2-dimethylhexanoate

InChI

InChI=1S/2C8H16O2.Cd/c2*1-4-5-6-8(2,3)7(9)10;/h2*4-6H2,1-3H3,(H,9,10);/q;;+2/p-2

InChI Key

HROVERDXELZCEW-UHFFFAOYSA-L

Canonical SMILES

CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Cd+2]

Origin of Product

United States

Synthetic Methodologies and Preparation Techniques for Cadmium Dimethylhexanoate

Direct Synthesis Approaches

Direct synthesis methods involve the straightforward reaction of a cadmium precursor with 2,2-dimethylhexanoic acid or its corresponding salt. These approaches are often favored for their atom economy and procedural simplicity.

Reactions Involving Cadmium Precursors and 2,2-Dimethylhexanoic Acid

A common and effective direct synthesis route involves the reaction of a cadmium precursor, such as a cadmium alkyl or a cadmium salt, with 2,2-dimethylhexanoic acid.

One such method is the protonolysis reaction between a cadmium alkyl, like dimethylcadmium (B1197958), and 2,2-dimethylhexanoic acid. In this reaction, the carboxylic acid protonates the methyl group of the organocadmium compound, leading to the formation of cadmium dimethylhexanoate and methane (B114726) gas, which evolves from the reaction mixture. This reaction is typically carried out in an inert organic solvent.

Alternatively, cadmium salts such as cadmium nitrate (B79036) or cadmium acetate (B1210297) can be used. The reaction of cadmium nitrate with 2,2-dimethylhexanoic acid, often in the presence of a base to deprotonate the carboxylic acid, yields this compound. A common approach involves the prior formation of the sodium salt of 2,2-dimethylhexanoic acid, which then undergoes a salt metathesis reaction with cadmium nitrate in a suitable solvent like a mixture of methanol (B129727) and water. mdpi.com

A general representation of the reaction between a cadmium salt and 2,2-dimethylhexanoic acid is as follows:

CdX₂ + 2 RCOOH → Cd(OOCR)₂ + 2 HX (where R = C(CH₃)₂(CH₂)₃CH₃ and X = NO₃⁻, CH₃COO⁻)

The following table outlines representative starting materials for the direct synthesis of this compound.

Cadmium PrecursorCarboxylic Acid/SaltSolvent(s)Byproduct(s)
Dimethylcadmium2,2-Dimethylhexanoic AcidToluene, HexaneMethane
Cadmium Nitrate TetrahydrateSodium 2,2-dimethylhexanoateMethanol/WaterSodium Nitrate
Cadmium Acetate Dihydrate2,2-Dimethylhexanoic AcidEthanol/WaterAcetic Acid

Optimization of Reaction Parameters for Enhanced Yield and Purity

The yield and purity of this compound obtained through direct synthesis are highly dependent on the reaction conditions. Key parameters that require careful optimization include temperature, reaction time, stoichiometry of reactants, and the choice of solvent.

For the reaction involving cadmium alkyls, the temperature must be controlled to manage the rate of methane evolution and prevent side reactions. The stoichiometry is typically a 1:2 molar ratio of the cadmium alkyl to the carboxylic acid.

In salt metathesis reactions, the solubility of the reactants and products in the chosen solvent system is crucial. For instance, the precipitation of the cadmium carboxylate product can drive the reaction to completion. The pH of the reaction mixture can also be a critical factor, particularly when starting from the free carboxylic acid, as it influences the deprotonation equilibrium.

The table below presents a hypothetical set of optimized reaction parameters for the synthesis of this compound based on general procedures for similar cadmium carboxylates.

ParameterValue/ConditionRationale
Temperature 60-80 °CTo ensure a sufficient reaction rate without thermal decomposition of the product.
Reaction Time 4-12 hoursTo allow for the completion of the reaction, which can be monitored by techniques like TLC or NMR.
Solvent Toluene or a mixture of Ethanol/WaterToluene is suitable for reactions with organometallic precursors, while alcohol/water mixtures are effective for salt metathesis reactions.
Atmosphere Inert (e.g., Nitrogen or Argon)To prevent side reactions, especially when using air-sensitive organocadmium precursors.

Indirect Synthesis Pathways

Indirect synthesis methods for this compound involve the formation of the target compound through the transformation of an intermediate complex. These pathways, such as transmetallation and ligand exchange, can offer advantages in terms of precursor accessibility and control over the final product.

Transmetallation Reactions for this compound Formation

Transmetallation involves the transfer of a ligand from one metal center to another. In the context of synthesizing this compound, a potential route could involve the reaction of a cadmium salt with an organotin or organomercury compound bearing the dimethylhexanoate ligand. While less common for the synthesis of simple carboxylates, this method can be useful when specific precursors are readily available.

For example, a hypothetical transmetallation reaction could be:

2 R₃Sn(OOCR') + CdCl₂ → Cd(OOCR')₂ + 2 R₃SnCl (where R = alkyl group, R' = C(CH₃)₂(CH₂)₃CH₃)

This approach is contingent on the favorable thermodynamics of the ligand transfer from the initial metal (e.g., tin) to cadmium. The choice of solvent is critical to facilitate the reaction and allow for the separation of the desired cadmium carboxylate from the organotin byproduct.

Ligand Exchange Protocols in Solution and Solid-State Systems

Ligand exchange is a versatile method for the synthesis of this compound, particularly when a different cadmium carboxylate is more readily accessible. This process involves the substitution of a coordinated carboxylate ligand on a cadmium center with a different carboxylate from the surrounding medium. nih.gov

The exchange reaction can be represented as:

Cd(OOCR¹)₂ + 2 R²COOH ⇌ Cd(OOCR²)₂ + 2 R¹COOH

The equilibrium of this reaction can be shifted towards the desired product by using a large excess of 2,2-dimethylhexanoic acid or by removing the displaced carboxylic acid (R¹COOH) from the reaction mixture. The kinetics of such ligand exchange reactions can be studied using techniques like NMR spectroscopy to understand the reaction mechanism, which can proceed through associative or dissociative pathways. nih.gov

The following table provides a comparative overview of direct and indirect synthesis approaches.

Synthesis ApproachGeneral PrincipleAdvantagesPotential Challenges
Direct Synthesis Direct reaction of a cadmium precursor with the carboxylic acid or its salt.Fewer steps, potentially higher atom economy.May require harsh conditions or specific, less accessible precursors.
Indirect Synthesis (Ligand Exchange) Substitution of an existing carboxylate ligand with the desired one.Can utilize more common cadmium carboxylate starting materials.The reaction is an equilibrium, which may require specific conditions to drive to completion.
Indirect Synthesis (Transmetallation) Transfer of the carboxylate ligand from a different metal to cadmium.Can be useful with specific organometallic precursors.Often involves toxic organometallic reagents and requires careful separation of byproducts.

Advanced Synthetic Protocols

To overcome some of the limitations of traditional synthetic methods, advanced protocols such as sonochemical and hydrothermal synthesis can be employed. These techniques can lead to improved reaction rates, higher yields, and unique product morphologies.

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to create localized hot spots with high temperatures and pressures. This can dramatically enhance the rate of reaction between a cadmium precursor and 2,2-dimethylhexanoic acid, potentially leading to the formation of nanocrystalline this compound. mdpi.com

Hydrothermal synthesis involves carrying out the reaction in water at elevated temperatures and pressures in a sealed vessel, such as an autoclave. This method is particularly useful for the synthesis of crystalline coordination polymers and metal-organic frameworks (MOFs) involving cadmium carboxylates. mdpi.com By carefully controlling the temperature, pressure, and reaction time, it is possible to influence the crystal structure and properties of the resulting this compound product.

Microwave-assisted synthesis is another advanced technique that can significantly reduce reaction times compared to conventional heating. The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can accelerate the formation of this compound.

These advanced methods offer greener and more efficient alternatives to conventional synthesis, often resulting in products with novel properties.

Synthesis of this compound Remains Undocumented in Publicly Available Scientific Literature

General methods for synthesizing cadmium carboxylates often involve the reaction of a cadmium source, such as cadmium oxide or cadmium acetate, with the corresponding carboxylic acid. However, specific reaction conditions, yields, and characterization for this compound have not been reported.

The inquiry into specific synthetic routes, as outlined in the user's request, also yielded no targeted results for this particular compound. Information on solvothermal, hydrothermal, mechanochemical, or green chemistry approaches has been published for a variety of other cadmium-based materials, but none of these publications specifically mention or detail the synthesis of this compound.

Therefore, it is not possible to provide an article detailing the synthetic methodologies for this compound based on the current body of scientific literature. Further research would be required to develop and document the synthesis of this specific chemical compound.

Structural Elucidation and Advanced Characterization of Cadmium Dimethylhexanoate

Spectroscopic Analysis for Molecular and Electronic Structure

Spectroscopic methods offer a powerful suite of tools for probing the intricate details of cadmium dimethylhexanoate at the molecular level. These techniques provide critical information on the ligand environment, vibrational characteristics, molecular weight, and elemental composition, which are fundamental to understanding the compound's chemical properties and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for characterizing the ligand environment in cadmium carboxylate complexes. Cadmium has two NMR-active isotopes, ¹¹¹Cd and ¹¹³Cd, both with a spin of 1/2, which yield sharp resonance signals. ¹¹³Cd is generally the preferred nucleus for NMR studies due to its slightly higher sensitivity. rsc.org

The ¹¹³Cd chemical shift is highly sensitive to the nature of the donor atoms, coordination number, and the geometry of the cadmium center. rsc.org For cadmium carboxylate complexes in aqueous solutions, a single averaged chemical shift is often observed, indicating rapid ligand exchange on the NMR timescale, even at reduced temperatures. rsc.orgrsc.org The chemical shifts for individual complex species, such as [CdL]⁺ and [CdL₂] (where L is a carboxylate ligand), can be calculated using known stability constants. rsc.orgrsc.org Generally, carboxylates with higher basicity tend to cause increased shielding of the cadmium nucleus. rsc.orgrsc.org

Table 1: Representative ¹¹³Cd NMR Chemical Shifts for Cadmium Carboxylate Complexes

Species Chemical Shift (δ) Range (ppm)
[Cd(formate)]⁺ -9.6
[Cd(formate)₂] -16.7
[Cd(acetate)]⁺ -22 to -24
[Cd(acetate)₂] -39 to -40
[Cd(propanoate)]⁺ -22 to -24
[Cd(propanoate)₂] -39 to -40

Note: Data is for analogous cadmium carboxylate complexes and serves as a representative example. rsc.org

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are essential techniques for analyzing the vibrational modes of this compound. These methods provide information about the coordination of the carboxylate group to the cadmium ion. The key vibrational bands of interest are the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group (COO⁻).

The difference between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) is particularly diagnostic of the carboxylate coordination mode. The coordination modes can be generally categorized as unidentate, bidentate chelating, or bidentate bridging.

While specific IR and Raman spectra for this compound are not widely published, data from other cadmium carboxylate complexes can be used for comparison. For instance, in a study of a mixed-ligand cadmium acetate-benzoate complex, the acetate (B1210297) group exhibited a η¹:η²:µ₂ coordination mode, while the benzoate (B1203000) ligand was chelating. znaturforsch.com The vibrational spectra of such complexes are complex, with multiple bands corresponding to the different vibrational modes of the carboxylate groups and other ligands present. The Cd-O stretching vibrations are typically observed in the far-infrared region. znaturforsch.com

Table 2: General Correlation of Carboxylate Stretching Frequencies with Coordination Mode

Coordination Mode Δν (νₐₛ - νₛ) (cm⁻¹)
Ionic ~164
Unidentate >200
Bidentate Chelating <100
Bidentate Bridging ~140-200

Note: These are general ranges and can vary depending on the specific compound.

Mass Spectrometry for Molecular Composition and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, mass spectrometry can confirm the molecular formula by identifying the molecular ion peak (M⁺) or a related adduct ion.

The fragmentation of metal carboxylates in the mass spectrometer is often initiated by the loss of the carboxylate ligand or parts of it. researchgate.net The fragmentation pattern can provide clues about the stability of the metal-ligand bond and the structure of the complex. Common fragmentation pathways for metal carboxylates can include the loss of CO₂, alkyl radicals, or the entire carboxylate ligand. researchgate.net

While specific mass spectrometry data for this compound is scarce, studies on other metal carboxylates have shown that the fragmentation is influenced by the nature of the metal and the ligand. researchgate.net For instance, the fragmentation of silver carboxylates has been studied in the context of electron-beam-induced deposition, revealing dissociation into smaller volatile fragments. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS can be used to confirm the presence of cadmium, carbon, and oxygen and to determine the oxidation state of cadmium.

The binding energies of the core-level electrons are characteristic of each element. The Cd 3d region of the XPS spectrum is typically analyzed for cadmium. It shows two prominent peaks, Cd 3d₅/₂ and Cd 3d₃/₂, due to spin-orbit splitting. The binding energy of the Cd 3d₅/₂ peak for cadmium metal is around 405.0 eV. xpsfitting.com In cadmium compounds, such as oxides, a small chemical shift to higher binding energy is often observed. xpsfitting.comresearchgate.net For cadmium(II) in its +2 oxidation state, as expected in this compound, the Cd 3d₅/₂ binding energy is typically in the range of 405.2 to 405.5 eV. researchgate.netresearchgate.net

The O 1s spectrum can provide information about the different oxygen environments, such as the carboxylate oxygen atoms coordinated to cadmium and potentially adsorbed oxygen species. The C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments within the dimethylhexanoate ligand.

Table 3: Typical Binding Energies for Elements in Cadmium Carboxylates

Element Core Level Binding Energy (eV)
Cadmium (Cd) 3d₅/₂ 405.2 - 405.5
Cadmium (Cd) 3d₃/₂ 412.0 - 412.3
Oxygen (O) 1s ~531 - 533
Carbon (C) 1s ~284 - 288

Note: These are approximate ranges and can vary based on the specific chemical environment and instrument calibration.

Diffraction Techniques for Crystalline and Amorphous Phases

Diffraction techniques are paramount for determining the atomic arrangement in solid materials. For this compound, these methods can reveal whether the compound is crystalline or amorphous and, if crystalline, provide a detailed three-dimensional map of its atomic structure.

Single Crystal X-ray Diffraction for Solid-State Atomic Arrangement

While a single crystal structure of this compound is not available in the public domain, the structures of other cadmium carboxylates have been reported, revealing a variety of coordination environments and structural motifs. For example, a cadmium acetate-benzoate complex has been shown to form one-dimensional zig-zag chains where the cadmium(II) ion is seven-coordinate, with a distorted capped trigonal prismatic geometry. znaturforsch.com The carboxylate ligands in these structures often act as bridging ligands, leading to the formation of coordination polymers. nih.gov The ability of cadmium(II) to adopt various coordination numbers and geometries contributes to the structural diversity of its carboxylate complexes. researchgate.net

Table 4: Summary of Compounds Mentioned

Compound Name
This compound
Cadmium acetate
Cadmium formate
Cadmium propanoate
Cadmium benzoate

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying the crystalline phases of a material and determining its degree of crystallinity. A PXRD analysis of this compound would involve irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern, with its unique peak positions and intensities, would serve as a fingerprint for its crystal structure. This data could be compared to crystallographic databases to identify the phase or, if it is a new material, could be used to determine its unit cell parameters. Furthermore, the width of the diffraction peaks can provide an estimation of crystallite size and the presence of any amorphous content would be indicated by a broad halo in the background.

Despite the utility of this technique, specific PXRD data for this compound, including its diffraction pattern and detailed crystallinity analysis, are not available in the reviewed scientific literature.

Electron Diffraction for Nanocrystalline Structures

Electron diffraction is a powerful technique, often performed within a Transmission Electron Microscope (TEM), for determining the crystal structure of nanoscale materials. If this compound were to be synthesized in a nanocrystalline form, selected area electron diffraction (SAED) could be employed. A SAED experiment would produce a pattern of spots or rings that are indicative of the material's crystal lattice. The geometry and spacing of these features can be used to determine the lattice parameters and crystal symmetry.

However, there are no published studies detailing the synthesis of nanocrystalline this compound or its characterization by electron diffraction.

Microscopic Techniques for Morphological and Nanostructural Characterization

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Morphology

Scanning Electron Microscopy (SEM) is a widely used technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. An SEM analysis of this compound would provide high-resolution images of its particle shape, size distribution, and surface texture. Such information is crucial for understanding the material's physical properties and for quality control in its synthesis.

A comprehensive search of scientific databases did not yield any published SEM images or corresponding morphological data for this compound.

Transmission Electron Microscopy (TEM) for Internal Structure and Particle Size Distribution

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the characterization of a material's internal structure, such as crystal defects and grain boundaries. For particulate samples, TEM is invaluable for accurately determining the particle size distribution and observing the morphology of individual particles.

As with other characterization techniques, specific TEM analyses, including micrographs and particle size distribution data for this compound, are not present in the available scientific literature.

Atomic Force Microscopy (AFM) for Surface Roughness and Nanoscale Features

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional information about a sample's surface. An AFM study of a this compound film or crystal surface would yield quantitative data on its surface roughness, and could reveal nanoscale features such as terraces, steps, and defects.

No published research employing AFM to characterize the surface of this compound could be located.

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the effect of heat on a material. TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability, decomposition pathways, and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as melting, crystallization, and glass transitions.

A study of this compound using these techniques would provide valuable insights into its thermal properties. However, no TGA or DSC data for this compound has been reported in the scientific literature.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways and Stability

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of a compound by measuring the change in mass as a function of temperature. For cadmium carboxylates, TGA reveals a multi-step decomposition process. researchgate.net

Generally, the thermal decomposition of anhydrous cadmium carboxylates in an inert atmosphere involves the initial loss of the organic carboxylate ligands, leading to the formation of cadmium carbonate as an intermediate, which then further decomposes to cadmium oxide at higher temperatures. In some cases, depending on the atmosphere, metallic cadmium can also be a final product. akjournals.com For instance, the decomposition of cadmium succinate (B1194679) dihydrate shows a clear two-stage reaction: dehydration followed by the decomposition of the anhydrous salt. akjournals.com

The stability of cadmium carboxylates is influenced by the nature of the carboxylate ligand. Studies on various cadmium soaps (long-chain carboxylates) have shown that the decomposition is kinetically of zero order. ripublication.com The activation energy for the decomposition of cadmium soaps has been observed to be in the range of 5.73 to 21.76 kcal/mol. ripublication.com

Based on these findings for analogous compounds, the TGA of this compound would be expected to exhibit a distinct decomposition pattern. The initial weight loss would correspond to the scission of the dimethylhexanoate groups. The subsequent decomposition steps would likely involve the breakdown of intermediate species, ultimately yielding a stable cadmium-containing residue.

Table 1: Expected TGA Data for this compound based on Analogous Cadmium Carboxylates

Temperature Range (°C)Weight Loss (%)Associated Process
200 - 400VariesDecomposition of dimethylhexanoate ligands
> 400VariesDecomposition of intermediate species to final residue

Note: The exact temperatures and weight loss percentages would need to be determined experimentally for this compound.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) is a powerful analytical technique for investigating the thermal transitions of a material as a function of temperature. netzsch.com DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. This allows for the determination of phase transitions such as melting, crystallization, and glass transitions. netzsch.com

For cadmium carboxylates, DSC can reveal important information about their structural transformations prior to decomposition. For example, in the study of cadmium itaconate monohydrate, DSC, in conjunction with DTA (Differential Thermal Analysis), helped to identify the dehydration and subsequent decomposition steps. researchgate.net The DSC curve would show endothermic peaks corresponding to processes like melting and dehydration, and exothermic peaks for crystallization or decomposition.

The phase behavior of metal carboxylates can be complex, sometimes exhibiting multiple transitions before decomposition. rsc.orgrsc.orgresearchgate.net The specific temperatures and enthalpies of these transitions are characteristic of the compound's crystal structure and the nature of the carboxylate ligand.

For this compound, a DSC analysis would be expected to show an endothermic peak corresponding to its melting point. Other potential thermal events, such as solid-solid phase transitions, could also be observed as either endothermic or exothermic peaks prior to the onset of decomposition.

Table 2: Expected DSC Data for this compound based on Analogous Cadmium Carboxylates

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
MeltingTo be determinedTo be determinedTo be determined
DecompositionTo be determinedTo be determinedTo be determined

Note: The data presented in this table is hypothetical and would require experimental DSC analysis of this compound for confirmation.

Reactivity and Chemical Transformations of Cadmium Dimethylhexanoate

Organometallic Reactions

Organocadmium compounds, characterized by a carbon-cadmium bond, exhibit a unique reactivity profile that has been utilized in organic synthesis. wikipedia.org While their utility is somewhat limited compared to other organometallics, they offer a degree of selectivity in certain transformations. wikipedia.org

Dialkylcadmium compounds are primarily known for their role as selective alkylating agents. doubtnut.com Unlike the more reactive Grignard or organolithium reagents, dialkylcadmium compounds are less nucleophilic. chemeurope.com This reduced reactivity allows them to react selectively with highly reactive electrophiles like acyl chlorides to form ketones, without the common side reaction of further addition to the ketone product to yield a tertiary alcohol. doubtnut.comsarthaks.com This reaction, first reported by Henry Gilman, was a significant method for ketone synthesis before the advent of less toxic organocuprates. wikipedia.org

It is therefore expected that Cadmium Dimethylhexanoate, if it were to exist as a dialkylcadmium species (which is unlikely given its name suggesting a carboxylate structure), would participate in similar alkylation reactions. However, it is more plausible that "this compound" refers to a cadmium complex with both methyl and dimethylhexanoate ligands. In such a mixed-ligand species, the methyl groups would be the most likely to participate in alkyl transfer reactions.

The general reaction of a dialkylcadmium with an acyl chloride can be represented as:

2 R'COCl + R₂Cd → 2 R'COR + CdCl₂

Table 1: Postulated Alkylation Reactions with a Hypothetical Dialkylcadmium Compound (Based on known reactivity of dialkylcadmium reagents)

Substrate (Acyl Chloride)Expected Ketone Product
Acetyl chloridePropanone
Benzoyl chlorideAcetophenone
Propanoyl chlorideButan-2-one

Transalkylation is a process involving the exchange of alkyl groups between organic compounds, often catalyzed by zeolites or other acidic materials in the petrochemical industry. wikipedia.org In the context of organometallic chemistry, it refers to the transfer of an alkyl group from one metal center to another. While less commonly discussed for organocadmium compounds compared to industrial aromatic chemistry, such equilibria can exist, particularly in mixtures of different organometallic reagents.

The mechanism of alkyl group transfer from dialkylcadmium reagents to acyl chlorides is generally considered to be a nucleophilic substitution at the carbonyl carbon. The alkyl group, bearing a partial negative charge due to the electropositive nature of cadmium, acts as the nucleophile. chemeurope.com

The proposed mechanism involves the following steps:

Coordination of the cadmium reagent to the carbonyl oxygen of the acyl chloride.

Nucleophilic attack of one of the alkyl groups from the cadmium onto the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Collapse of the tetrahedral intermediate with the expulsion of the chloride leaving group.

Formation of the ketone and the cadmium chloride byproduct.

Detailed kinetic and mechanistic studies on these reactions are not as extensive as for other organometallic reagents. The selectivity of dialkylcadmium reagents is attributed to their moderate nucleophilicity, which is sufficient to react with the highly electrophilic carbon of an acyl chloride but not with the less electrophilic carbon of the resulting ketone. sarthaks.com The presence of halide salts can increase the nucleophilicity of the organocadmium reagent by forming an "ate complex," which can reduce this selectivity. wikipedia.orglscollege.ac.in

Coordination and Ligand Exchange Reactions

The cadmium(II) ion is known for its flexible coordination geometry, commonly exhibiting coordination numbers of 4, 5, and 6. semanticscholar.org As a Lewis acid, it readily interacts with Lewis bases. nih.gov In a compound like this compound, the cadmium center would be coordinated to the carboxylate oxygen atoms and would be available for further coordination.

Cadmium carboxylates are known to form adducts with a variety of ancillary Lewis base ligands. researchgate.net These ligands are typically neutral donor molecules containing nitrogen, phosphorus, or oxygen. The formation of these adducts can significantly alter the structure and reactivity of the parent cadmium carboxylate. For instance, polymeric cadmium carboxylate structures can be broken down into monomeric or dimeric species upon coordination with strong Lewis bases. rsc.org

The interaction involves the donation of a lone pair of electrons from the Lewis base into a vacant orbital on the cadmium(II) center. The nature of the resulting adduct, including its stoichiometry and geometry, depends on factors such as the steric bulk and electronic properties of both the carboxylate and the incoming Lewis base ligand.

Table 2: Potential Lewis Base Adducts with this compound (Based on known coordination chemistry of cadmium carboxylates)

Ancillary LigandPotential Coordination ModeExpected Change in Cadmium Coordination Number
PyridineMonodentateIncrease
1,10-PhenanthrolineBidentateIncrease
TriphenylphosphineMonodentateIncrease
Tetrahydrofuran (THF)MonodentateIncrease

Ligand exchange reactions are also a key feature of cadmium carboxylate chemistry. acs.org Studies on model cadmium carboxylate complexes have shown that the exchange of carboxylate ligands with free carboxylic acids in solution can be a facile process. acs.orgnih.gov This exchange is thought to occur via an associative mechanism, where the incoming carboxylic acid first coordinates to the cadmium center before the original carboxylate ligand departs. acs.orgnih.gov

The solvent environment plays a crucial role in determining the structure and, consequently, the reactivity of cadmium carboxylates. In non-coordinating, non-polar solvents like toluene, cadmium carboxylates often exist as coordination polymers. rsc.orgrsc.org In this polymeric state, the cadmium centers are bridged by the carboxylate ligands, leading to a less reactive species due to the coordinative saturation of the metal centers.

In the presence of coordinating solvents, which are themselves Lewis bases (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or even alcohols), the polymeric structure can be disrupted. acs.orgresearchgate.net The solvent molecules can coordinate to the cadmium centers, breaking the carboxylate bridges and leading to the formation of smaller, more soluble, and often more reactive oligomeric or monomeric species. rsc.orgacs.org The specific coordination geometry adopted by the cadmium ion is highly dependent on the nature of the solvent. acs.org This solvent-dependent structural variation directly impacts the availability of the cadmium center for further reactions, such as ligand exchange or catalysis. acs.orgnih.gov

Photochemical Reactivity and Light-Induced Transformations

Organometallic compounds, including organocadmium species, are often sensitive to light. wikipedia.orglscollege.ac.in While specific photochemical studies on this compound are not available, the general behavior of organocadmium compounds suggests a susceptibility to light-induced transformations.

The primary photochemical process for dialkylcadmium compounds is the homolytic cleavage of the carbon-cadmium bond upon absorption of ultraviolet or, in some cases, visible light. This process generates alkyl radicals and a cadmium-containing radical species.

R₂Cd + hν → R• + •CdR

Electrochemical Behavior and Redox Chemistry

Direct electrochemical studies on this compound have not been reported. However, the electrochemical synthesis of other cadmium(II) carboxylates has been demonstrated, providing insight into the potential redox chemistry of this compound. The formation of cadmium carboxylates can be achieved through the electrochemical oxidation of a sacrificial cadmium anode in a non-aqueous solvent like acetonitrile, in the presence of the corresponding carboxylic acid. asianpubs.orgresearchgate.net This process involves the oxidation of metallic cadmium (Cd) to cadmium(II) ions (Cd²⁺), which then react with the carboxylate anions.

The fundamental half-reaction at the anode is: Cd(s) → Cd²⁺(aq) + 2e⁻

Cadmium is generally considered to be redox-inactive under typical biological conditions, meaning it does not readily participate in redox cycles in the same way as transition metals like iron or copper. Its primary oxidation state in stable compounds is +2. cost-nectar.eu The toxicity of cadmium is often attributed to indirect mechanisms that induce oxidative stress, rather than direct participation in Fenton-like reactions.

While cadmium(II) is the most stable oxidation state, the +1 oxidation state can be produced under specific conditions, such as by dissolving cadmium metal in a mixture of cadmium chloride and aluminum chloride to form the Cd₂²⁺ cation. cost-nectar.eu However, such conditions are highly specialized and not relevant to the typical reactivity of this compound.

The electrochemical behavior of cadmium ions in aqueous solutions has been studied more extensively. Techniques like square-wave anodic stripping voltammetry (SWASV) are used for the detection of trace amounts of Cd²⁺ ions. researchgate.net In these methods, Cd²⁺ is first reduced and preconcentrated onto an electrode surface, followed by anodic stripping where the deposited cadmium is oxidized back to Cd²⁺, generating a measurable current peak. The potential at which this oxidation occurs is a characteristic of the cadmium species present.

Table 1: Electrochemical Data for Cadmium Species

Parameter Value Conditions
Standard Electrode Potential (Cd²⁺/Cd) -0.403 V vs. Standard Hydrogen Electrode

This table presents general electrochemical data for the cadmium ion, which is the electroactive component of this compound.

Hydrolytic Stability and Reactivity in Aqueous Media

The hydrolytic stability of this compound in aqueous media is primarily governed by the interaction of the cadmium(II) ion with water molecules. Cadmium salts of weak acids, such as carboxylic acids, are susceptible to hydrolysis, which involves the reaction of the Cd²⁺ ion with water to form various hydroxo complexes. This process is driven by the Lewis acidic nature of the Cd²⁺ ion.

The hydrolysis of the cadmium ion can be represented by a series of equilibria:

Cd²⁺ + H₂O ⇌ Cd(OH)⁺ + H⁺ Cd²⁺ + 2H₂O ⇌ Cd(OH)₂ + 2H⁺ Cd²⁺ + 3H₂O ⇌ Cd(OH)₃⁻ + 3H⁺ Cd²⁺ + 4H₂O ⇌ Cd(OH)₄²⁻ + 4H⁺ 2Cd²⁺ + H₂O ⇌ Cd₂(OH)³⁺ + H⁺ 4Cd²⁺ + 4H₂O ⇌ Cd₄(OH)₄⁴⁺ + 4H⁺

The extent of hydrolysis is dependent on the pH of the solution. At lower pH values, the bare aquated ion, [Cd(H₂O)₆]²⁺, is the predominant species. As the pH increases, the equilibrium shifts towards the formation of mono- and polynuclear hydroxo complexes. The formation of solid cadmium hydroxide, Cd(OH)₂, can also occur if the concentration of cadmium and the pH are sufficiently high.

The equilibrium constants for these hydrolysis reactions have been determined and are crucial for predicting the speciation of cadmium in aqueous environments.

Table 2: Hydrolysis Constants for Cadmium(II) at 298 K

Equilibrium Reaction log K
Cd²⁺ + H₂O ⇌ Cd(OH)⁺ + H⁺ -9.81 ± 0.10
Cd²⁺ + 2H₂O ⇌ Cd(OH)₂ + 2H⁺ -20.19 ± 0.13
Cd²⁺ + 3H₂O ⇌ Cd(OH)₃⁻ + 3H⁺ -33.5 ± 0.5
Cd²⁺ + 4H₂O ⇌ Cd(OH)₄²⁻ + 4H⁺ -47.28 ± 0.15
2Cd²⁺ + H₂O ⇌ Cd₂(OH)³⁺ + H⁺ -8.73 ± 0.01
Cd(OH)₂(s) + 2H⁺ ⇌ Cd²⁺ + 2H₂O 13.72 ± 0.12

Data sourced from Powell et al. (2011) and Brown and Ekberg (2016) as compiled in NECTAR COST Action TD1407. osti.gov

In an aqueous solution of this compound, the dimethylhexanoate anions will also participate in an acid-base equilibrium with water:

(CH₃)₂C₄H₇COO⁻ + H₂O ⇌ (CH₃)₂C₄H₇COOH + OH⁻

Coordination Chemistry and Supramolecular Assembly Involving Cadmium Dimethylhexanoate

Binding Modes and Coordination Geometries of Dimethylhexanoate Ligands to Cadmium Centers

The dimethylhexanoate ligand, as a carboxylate, is expected to exhibit a variety of binding modes when coordinating to a cadmium(II) center. Cadmium(II), with its d¹⁰ electron configuration, is a flexible coordination center, accommodating various coordination numbers and geometries, typically ranging from four to eight. materialsproject.orgkubota.co.jp The coordination environment is largely influenced by the nature of the ligands and the experimental conditions. materialsproject.org

The carboxylate group of the dimethylhexanoate ligand can coordinate to cadmium in several ways:

Monodentate: One oxygen atom of the carboxylate group binds to a single cadmium ion.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same cadmium ion, forming a four-membered ring.

Bidentate Bridging: Each oxygen atom of the carboxylate group binds to a different cadmium ion, linking two metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation.

Tridentate: A combination of chelating and bridging modes.

The steric bulk of the dimethylhexanoate ligand may influence the predominant binding mode. The presence of methyl groups on the hexanoate (B1226103) backbone could sterically hinder the formation of higher coordination number complexes or densely packed structures.

Binding ModeDescriptionPotential Influence of Dimethylhexanoate Structure
MonodentateOne oxygen atom coordinates to the Cd(II) center.May be favored in the presence of competing ligands or in sterically crowded environments.
Bidentate ChelatingBoth oxygen atoms coordinate to the same Cd(II) center.Forms a stable four-membered ring; steric hindrance from methyl groups could affect bond angles.
Bidentate BridgingCarboxylate group links two different Cd(II) centers.Crucial for the formation of oligomers and coordination polymers. The alkyl chain length and branching can influence the distance between metal centers.

Formation of Discrete Cadmium Dimethylhexanoate Coordination Complexes

While no specific discrete complexes of this compound have been reported, their formation is theoretically plausible.

Synthesis and Characterization of Monomeric and Oligomeric Species

The synthesis of monomeric or oligomeric this compound complexes would likely involve the reaction of a cadmium(II) salt (e.g., cadmium nitrate (B79036), cadmium acetate) with dimethylhexanoic acid or its corresponding salt in a suitable solvent. The stoichiometry of the reactants and the presence of ancillary ligands would be critical in isolating discrete species rather than polymeric chains.

For instance, the use of bulky, non-coordinating counter-ions and sterically demanding co-ligands could favor the formation of monomeric or dimeric species. Characterization of such complexes would typically involve techniques such as single-crystal X-ray diffraction to determine the precise molecular structure, alongside spectroscopic methods like FT-IR and NMR to probe the coordination environment of the cadmium ion.

Development of Heteroleptic Complexes with Mixed Ligand Systems

The introduction of a second, different ligand (L') to the Cd-(dimethylhexanoate)₂ system would lead to the formation of heteroleptic complexes. These mixed-ligand systems often exhibit unique structural and functional properties not observed in their homoleptic counterparts. The choice of the secondary ligand, such as nitrogen-donating ligands (e.g., pyridine, bipyridine), could influence the final structure. nih.gov The relative bond strengths of the Cd-O (carboxylate) and Cd-L' bonds would play a significant role in the assembly of these complexes.

Construction of Cadmium-Based Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bifunctional nature of the carboxylate group in dimethylhexanoate makes it a potential building block for the construction of extended one-, two-, or three-dimensional structures like coordination polymers and MOFs. wikipedia.orgnih.gov

Design Principles and Synthetic Strategies for Extended Structures

The design of cadmium-based coordination polymers and MOFs with dimethylhexanoate would rely on the principles of crystal engineering. The bridging capability of the carboxylate ligand is key to forming extended networks. The length and flexibility of the dimethylhexanoate ligand would dictate the porosity and dimensionality of the resulting framework.

Synthetic strategies would likely employ solvothermal or hydrothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures. These conditions promote the formation of crystalline, extended structures. The choice of solvent can also act as a template, influencing the final topology of the framework.

Topological Analysis and Network Architectures of Resulting Frameworks

The resulting frameworks from the assembly of cadmium ions and dimethylhexanoate linkers could be analyzed from a topological perspective. This involves simplifying the complex structure into a set of nodes (the cadmium ions or clusters) and linkers (the organic ligands) to understand the underlying network connectivity. toto.com The coordination geometry of the cadmium center and the connectivity of the dimethylhexanoate ligand would determine the topology of the resulting network. Common topologies for cadmium-based MOFs include those based on binodal (3, 5)-connected 2D layers or more complex 3D nets. nih.gov The specific isomers of dimethylhexanoic acid used would also be expected to have a significant impact on the resulting network architecture due to differences in ligand shape and flexibility.

Role of Intermolecular Interactions and Hydrogen Bonding in Supramolecular Assembly

In the broader context of cadmium carboxylate coordination polymers, intermolecular interactions and hydrogen bonding are pivotal in dictating the final supramolecular architecture. These non-covalent forces are responsible for the assembly of individual coordination polymer chains or discrete complexes into higher-dimensional networks.

For a hypothetical this compound structure, the long, branched alkyl chains of the dimethylhexanoate ligand would significantly influence the nature and extent of intermolecular interactions. Van der Waals forces between these alkyl chains would likely play a dominant role in the crystal packing. The steric bulk of the dimethylhexanoate groups could either hinder the formation of densely packed structures or, conversely, promote the formation of specific motifs through interdigitation of the alkyl chains.

Hydrogen bonding, while perhaps not as prevalent as in systems with dedicated hydrogen bond donors and acceptors on the ligands, could still occur if co-ligands such as water, alcohols, or amines are incorporated into the coordination sphere of the cadmium ion. In such cases, these co-ligands can form hydrogen bonds with the carboxylate oxygen atoms of the dimethylhexanoate ligands, creating a network of interactions that link adjacent polymeric chains or molecules.

Table 1: Potential Intermolecular Interactions in this compound Supramolecular Assemblies

Type of InteractionPotential Participating GroupsExpected Influence on Supramolecular Structure
Van der Waals ForcesAlkyl chains of dimethylhexanoate ligandsMajor role in crystal packing and stabilization of the overall structure.
Hydrogen BondingCarboxylate oxygen atoms and co-ligands (e.g., H₂O, ROH)Linking of coordination polymer chains or discrete complexes into higher-dimensional networks.
Dipole-Dipole InteractionsCd-O bonds of the carboxylate groupsContribution to the overall lattice energy and stability of the crystal structure.

Applications in Materials Science and Engineering

Precursor for Advanced Materials Synthesis

The synthesis of advanced materials often relies on high-purity molecular precursors that can be precisely delivered and decomposed to form thin films or nanostructures. While cadmium carboxylates are a known class of such precursors, information specifically pertaining to Cadmium dimethylhexanoate is absent.

Chemical Vapor Deposition (CVD) of Cadmium-Containing Thin Films for Semiconductor Applications

Chemical Vapor Deposition (CVD) is a cornerstone technique for producing high-quality thin films for the semiconductor industry. The process involves the delivery of volatile precursor chemicals into a reaction chamber where they decompose on a heated substrate to form a solid film. Metal-organic compounds are frequently used in a variant of this process known as Metal-Organic Chemical Vapor Deposition (MOCVD). While various organometallic cadmium compounds are utilized for depositing cadmium-containing films like Cadmium Sulfide (B99878) (CdS) or Cadmium Telluride (CdTe), there is no available research demonstrating the use of this compound as a precursor in any CVD or MOCVD process.

Atomic Layer Deposition (ALD) for Precision Control of Film Growth

Atomic Layer Deposition (ALD) is a variant of CVD that allows for atomic-level control over film thickness by using sequential, self-limiting surface reactions. This precision is critical for the fabrication of next-generation electronic components. The selection of appropriate precursors with suitable volatility and reactivity is essential for a successful ALD process. The literature on ALD precursors for cadmium-containing materials is limited, with no specific mention of this compound being evaluated or used for this application.

Fabrication of Electronic and Optoelectronic Devices

Cadmium-based semiconductors, such as CdS and CdTe, are integral to various electronic and optoelectronic devices due to their favorable properties. The performance of these devices is highly dependent on the quality of the semiconductor materials, which in turn depends on the precursors used in their fabrication.

Photoconductive and Photovoltaic Device Applications

Cadmium Sulfide (CdS) and Cadmium Telluride (CdTe) are key materials in thin-film photovoltaic (PV) cells. CdS typically serves as the "window" layer, while CdTe acts as the primary absorber layer in one of the most commercially successful thin-film solar technologies. The fabrication of these layers can be achieved through various deposition techniques that rely on a range of cadmium-containing precursors. Despite the importance of this field, no studies have linked the production of these photovoltaic materials to a this compound precursor.

Development of Luminescent Materials for Display Technologies

Cadmium-based quantum dots are renowned for their bright and size-tunable luminescence, making them highly attractive for display technologies, lighting, and biomedical imaging. The precise color of the light emitted by these quantum dots depends on their size, which can be controlled during the solution-phase synthesis. The choice of precursors, including the cadmium source, is critical in controlling the reaction kinetics and the final optical properties of the quantum dots. Additionally, cadmium is used in the synthesis of other luminescent materials like certain metal-organic frameworks (MOFs). Currently, there is no evidence in published research or patent literature to suggest that this compound has been used in the development of these luminescent materials.

Controlled Synthesis of Nanostructures

Cadmium Sulfide (CdS) and Cadmium Selenide (B1212193) (CdSe) Quantum Dot Synthesis and Passivation

There is no specific information available in the reviewed literature that details the use of this compound as a cadmium source for the synthesis of Cadmium Sulfide (CdS) or Cadmium Selenide (CdSe) quantum dots. The established methods for the synthesis of these quantum dots typically involve other cadmium precursors such as cadmium oxide, cadmium acetate (B1210297), and cadmium chloride. Similarly, its role in the surface passivation of these quantum dots is not documented.

Precursors for Advanced Ceramic Materials

Synthesis of Cadmium Oxide and Chalcogenide Ceramics

There is no available research to suggest that this compound is employed as a precursor for the synthesis of cadmium oxide or cadmium chalcogenide ceramics. The production of these ceramic materials typically involves the thermal decomposition of other cadmium salts or the direct reaction of cadmium with oxygen or chalcogens.

Low-Temperature Processing of Ceramic Materials

No information could be found regarding the use of this compound in the low-temperature processing of ceramic materials.

Surface Functionalization and Hybrid Material Development

The role of this compound in the surface functionalization of materials or in the development of hybrid materials is not documented in the available scientific and technical publications.

Catalytic Applications and Reaction Mechanisms

Cadmium Dimethylhexanoate as a Catalyst or Catalyst Precursor

This compound, as a cadmium carboxylate, possesses the fundamental characteristics to function as a catalyst or a precursor to catalytic species. The cadmium(II) center can act as a Lewis acid, accepting electron pairs from donor molecules and thereby activating them for subsequent reactions. This Lewis acidity is a key feature in the catalytic activity of various cadmium compounds. nih.govresearchgate.net

Furthermore, cadmium carboxylates can serve as precursors for the synthesis of more complex catalytic structures, such as cadmium-based metal-organic frameworks (MOFs) or supported cadmium catalysts. mdpi.com The carboxylate ligand can be displaced or incorporated into a larger framework during the synthesis of these materials. The nature of the carboxylate, in this case, dimethylhexanoate, can influence the solubility and reactivity of the precursor, which in turn can affect the properties of the final catalyst.

Homogeneous Catalysis Mediated by this compound

Although specific examples of homogeneous catalysis using this compound are scarce, the behavior of other cadmium carboxylates and organocadmium compounds provides insights into its potential applications.

Cadmium compounds have been explored as catalysts in various organic transformations. For instance, cadmium octoate, an isomer of this compound, is used as a drier in paints and coatings, where it likely catalyzes oxidative cross-linking reactions of unsaturated fatty acids, a form of polymerization. tradeindia.compmci.inindiamart.com This suggests that this compound could potentially exhibit similar activity in promoting polymerization reactions.

While not a carboxylate, diethylcadmium (B3343991) has been shown to facilitate vinyl polymerization. researchgate.net This highlights the general capability of organocadmium compounds to participate in polymerization processes. In the realm of coupling reactions, cadmium(II) complexes have demonstrated significant catalytic activity in C-N cross-coupling of amines with aryl halides. rsc.org Although the specific ligand system is crucial, the underlying principle of cadmium-mediated catalysis is evident.

The catalytic activity of cadmium(II) centers in various reactions is summarized in the table below, based on studies of related cadmium compounds.

Catalytic ReactionType of Cadmium CompoundSubstratesProductReference(s)
CyanosilylationCadmium-based MOFAldehydesCyanohydrin silyl (B83357) ethers nih.govrsc.org
Knoevenagel CondensationCadmium-based MOFAldehydes, Malononitrileα,β-Unsaturated dinitriles nih.gov
Henry ReactionCadmium-based MOFAldehydes, NitroalkanesNitroaldols nih.gov
Strecker ReactionCadmium-based MOFAldehydes, Amines, Cyanide sourceα-Aminonitriles nih.gov
AcetalizationCadmium-based MOFAldehydes, AlcoholsAcetals nih.gov
CO2 FixationCadmium-based MOFEpoxides, CO2Cyclic Carbonates mdpi.com
C-N Cross-CouplingCadmium(II) complexAmines, Aryl halidesArylamines rsc.org

For instance, in the cyanosilylation of aldehydes, the aldehyde likely coordinates to a cadmium(II) site, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the cyanide nucleophile. The catalytic cycle would then involve the product release and regeneration of the active cadmium site.

In the context of carboxylate exchange reactions, studies on tris(2-mercapto-1-t-butylimidazolyl)hydroborato cadmium carboxylate complexes have shown that the exchange of carboxylate ligands is a facile process that occurs via an associative pathway. acs.org This suggests that in a catalytic cycle involving a cadmium carboxylate, ligand exchange with the substrate could be a key elementary step.

Heterogeneous Catalysis Incorporating this compound Derivatives

The use of cadmium carboxylates as precursors for heterogeneous catalysts is a more documented area of research, particularly in the formation of cadmium-based coordination polymers and MOFs.

This compound could be utilized as a precursor for the synthesis of supported cadmium catalysts. For example, it could be impregnated onto a high-surface-area support material like silica, alumina, or carbon, followed by thermal decomposition to generate cadmium oxide nanoparticles dispersed on the support. The choice of the carboxylate precursor can influence the size and distribution of the resulting nanoparticles, which are critical factors for catalytic activity.

A more sophisticated approach involves the use of cadmium carboxylates in the synthesis of Cd-MOFs. researchgate.netmdpi.comnih.gov In this context, the carboxylate moiety can act as a ligand that bridges cadmium ions to form a porous, crystalline framework. While dimethylhexanoate itself might not be the ideal linker for creating robust porous structures due to its flexibility and monotopic nature, it could potentially be used in conjunction with other polytopic linkers to modulate the properties of the resulting MOF. The catalytic activity of these materials is derived from the accessible and coordinatively unsaturated cadmium sites within the pores. nih.gov

The surface science of heterogeneous catalysis provides a fundamental understanding of how catalyst surfaces interact with reactants at a molecular level. utexas.edunih.gov For cadmium-based heterogeneous catalysts, such as cadmium oxide or cadmium sulfide (B99878) nanoparticles, the surface chemistry plays a crucial role in their catalytic performance.

The surface of a cadmium-based catalyst will have exposed cadmium cations that can act as Lewis acid sites, and potentially oxide or sulfide anions that can act as Lewis base sites. The adsorption of reactant molecules onto these active sites is the initial step in the catalytic process. The strength of this adsorption and the subsequent surface reactions are key determinants of the catalyst's activity and selectivity.

While specific surface science studies on catalysts derived from this compound are not available, general principles of heterogeneous catalysis on metal oxides and sulfides would apply. Techniques such as temperature-programmed desorption (TPD) and in-situ spectroscopy could be employed to study the adsorption and reaction of molecules on the surface of such catalysts, providing insights into the reaction mechanisms.

Ligand Design and Modulators for Tuning Catalytic Activity and Selectivity

While specific research on the catalytic applications of this compound is not extensively documented in publicly available literature, the principles of ligand design and the use of modulators are crucial for tuning the catalytic activity and selectivity of cadmium-based catalysts in general. The catalytic behavior of cadmium(II) centers, including in carboxylate complexes like this compound, is largely attributed to their Lewis acidic nature. nih.gov The design and introduction of additional ligands or modulators can significantly influence the steric and electronic environment around the cadmium center, thereby altering its catalytic performance.

The coordination of ligands to a metal center can have a profound impact on its electronic properties. acs.org For cadmium catalysts, the introduction of electron-donating or electron-withdrawing ligands can modulate the Lewis acidity of the Cd(II) ion. For instance, ligands with strong electron-donating groups would increase the electron density on the cadmium atom, potentially decreasing its Lewis acidity and, consequently, its catalytic activity in reactions that rely on substrate activation through Lewis acid-base interactions. Conversely, electron-withdrawing ligands could enhance the Lewis acidity of the cadmium center, making it a more effective catalyst for certain transformations.

Steric hindrance is another critical factor that can be controlled through ligand design. nih.govillinois.edu Bulky ligands can create a sterically crowded environment around the cadmium catalyst. This can be advantageous for achieving high selectivity in catalytic reactions. By controlling the steric accessibility to the active site, it is possible to favor the approach of a specific substrate or transition state, leading to enhanced regioselectivity or stereoselectivity. For example, in cross-coupling reactions, sterically demanding ligands on metal catalysts are known to promote efficient reactions. nih.gov While specific examples for this compound are unavailable, this general principle is a cornerstone of catalyst design.

The structural diversity of cadmium coordination polymers, often built from carboxylate ligands, demonstrates the significant influence of ancillary ligands on the final architecture. rsc.orgacs.org These ancillary ligands can dictate the formation of one-, two-, or three-dimensional networks, which in turn affects the accessibility of the catalytic cadmium sites. In heterogeneous catalysis using cadmium-based metal-organic frameworks (MOFs), the choice of organic linkers (ligands) is paramount in defining the pore size and functionality of the catalyst, which are key to its activity and selectivity. acs.org

Furthermore, the lability of ligands plays a role in catalysis. Facile exchange of carboxylate groups has been observed in certain cadmium complexes, suggesting that the dimethylhexanoate ligands themselves could be displaced by substrate molecules or other coordinating species during a catalytic cycle. acs.org The rate of this exchange and the stability of the resulting intermediates would be influenced by the nature of other ligands present in the coordination sphere.

In the context of cadmium-catalyzed reactions, such as the cycloaddition of CO2 into epoxides, the presence of both Lewis acidic (the cadmium center) and Lewis basic sites (from the ligands) can be beneficial. mdpi.com Ligands containing basic functionalities, such as nitrogen atoms, can work in concert with the cadmium ion to activate the substrates and facilitate the reaction.

While detailed research findings and data tables for the catalytic applications of this compound with various ligands are not available, the table below conceptualizes how different ligand properties could theoretically modulate its catalytic activity and selectivity based on established principles of coordination chemistry and catalysis.

Table 1: Theoretical Influence of Ligand Properties on the Catalytic Performance of this compound

Ligand PropertyPotential Effect on Catalytic ActivityPotential Effect on Catalytic Selectivity
Electronic Properties
Electron-DonatingMay decrease Lewis acidity, potentially lowering activity in Lewis acid-catalyzed reactions.Could alter the electronic nature of the active site, influencing substrate binding and selectivity.
Electron-WithdrawingMay increase Lewis acidity, potentially enhancing activity in Lewis acid-catalyzed reactions.Could favor the coordination of specific substrates, leading to higher selectivity.
Steric Properties
Bulky/Sterically HinderedCan decrease reaction rates by impeding substrate access to the catalytic center.Can create chiral pockets or restricted pathways, leading to high regio- or stereoselectivity.
Small/Less HinderedMay lead to higher reaction rates due to easier substrate access.May result in lower selectivity if multiple reaction pathways are sterically accessible.
Functional Groups
Lewis Basic Sites (e.g., N, O)Can participate in bifunctional catalysis, potentially increasing reaction rates.Can orient substrates through specific interactions, enhancing selectivity.
Protic Groups (e.g., -OH, -NH)May act as proton shuttles or participate in hydrogen bonding, influencing reaction mechanisms and rates.Can direct substrate binding through hydrogen bonding, leading to improved selectivity.

It is important to reiterate that the information presented here is based on general principles of catalysis and ligand design, as direct experimental data on tuning the catalytic activity and selectivity of this compound is not found in the reviewed literature.

Theoretical and Computational Chemistry Studies of Cadmium Dimethylhexanoate

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides powerful tools to investigate these aspects at the atomic level. For cadmium dimethylhexanoate, electronic structure calculations would offer insights into the nature of the cadmium-oxygen bonds, the distribution of charge within the molecule, and the energies of its molecular orbitals.

Density Functional Theory (DFT) for Ground State Properties and Bonding Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It allows for the calculation of ground state properties such as molecular geometry and the nature of chemical bonds. In the case of this compound, DFT calculations would typically involve optimizing the molecular geometry to find the most stable arrangement of atoms. This optimization provides key information about bond lengths and angles.

For a typical cadmium carboxylate complex, the cadmium ion is often found in a hexa-coordinated environment, bonding with oxygen atoms from the carboxylate groups. nih.gov The coordination polyhedron around the central cadmium ion in such complexes is often a distorted octahedron. nih.gov The bond lengths between the cadmium ion and the oxygen atoms of the carboxylate ligands are crucial parameters that describe the strength and nature of these bonds.

Natural Bond Orbital (NBO) analysis is a technique that can be applied after a DFT calculation to provide a more detailed picture of the bonding. NBO analysis can reveal the extent of covalent and ionic character in the cadmium-oxygen bonds and quantify the charge transfer between the cadmium ion and the carboxylate ligands.

Table 1: Representative Calculated Ground State Properties of a Cadmium Carboxylate Complex (Analogous to this compound)
ParameterCalculated Value
Cd-O Bond Length (Å)2.27 - 2.40
O-Cd-O Bond Angle (°)53 - 140
Coordination Number of Cd(II)6

Quantum Chemical Characterization of Electronic States and Charge Distribution

Quantum chemical calculations provide a detailed description of the electronic states and charge distribution within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A larger HOMO-LUMO gap suggests higher stability and lower reactivity. irjweb.com

The distribution of electron density in the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For a cadmium carboxylate, the HOMO is typically localized on the carboxylate ligands, while the LUMO is often centered on the cadmium ion.

Table 2: Representative Calculated Electronic Properties of a Cadmium Carboxylate Complex
PropertyCalculated Value
HOMO Energy (eV)-6.5
LUMO Energy (eV)-1.5
HOMO-LUMO Gap (eV)5.0
Mulliken Charge on Cd+1.5
Mulliken Charge on O (carboxylate)-0.8

Reaction Mechanism Modeling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify transition states, calculate activation energies, and predict reaction pathways.

Transition State Search and Energy Barrier Calculations for Chemical Transformations

A key aspect of reaction mechanism modeling is the identification of the transition state, which is the highest energy point along the reaction coordinate. researchgate.net Locating the transition state allows for the calculation of the activation energy, or energy barrier, which is a critical factor in determining the rate of a chemical reaction.

For this compound, a relevant chemical transformation to study would be the exchange of the dimethylhexanoate ligands. Computational methods can be used to model the approach of an incoming ligand and the departure of a leaving ligand, mapping out the energy changes throughout this process. The structure corresponding to the peak of this energy profile is the transition state.

Prediction of Reaction Pathways and Product Selectivity

By comparing the energy barriers of different possible reaction pathways, computational chemistry can predict which pathway is more likely to occur and thus determine the selectivity of a reaction. For ligand exchange reactions on cadmium carboxylates, both associative and dissociative mechanisms are possible. In an associative mechanism, the incoming ligand first coordinates to the metal center, forming an intermediate with a higher coordination number, before the leaving group departs. In a dissociative mechanism, the leaving group first detaches from the metal center, forming an intermediate with a lower coordination number, before the incoming ligand coordinates.

Computational studies on similar cadmium complexes suggest that ligand exchange often proceeds through an associative pathway. researchgate.net By calculating the energy profiles for both associative and dissociative pathways, it is possible to determine which mechanism is energetically more favorable for this compound.

Table 3: Hypothetical Energy Profile for an Associative Ligand Exchange Reaction on a Cadmium Carboxylate Complex
SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.0
Intermediate+5.0
Products0.0

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For this compound, the vibrational frequencies corresponding to the stretching of the carboxylate groups are of particular interest in infrared (IR) spectroscopy. DFT calculations can predict these frequencies, and the difference between the asymmetric and symmetric stretching frequencies can provide information about the coordination mode of the carboxylate ligand. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for characterizing chemical structures. The chemical shift of the ¹¹³Cd nucleus is particularly sensitive to its coordination environment. nih.gov Relativistic DFT calculations have been shown to be effective in predicting ¹¹³Cd NMR chemical shifts, providing a valuable tool for understanding the structure of cadmium complexes in solution. semanticscholar.org

Table 4: Correlation of Experimental and Calculated Spectroscopic Data for a Cadmium Carboxylate Complex
Spectroscopic ParameterExperimental ValueCalculated Value
Carboxylate Asymmetric Stretch (cm⁻¹)15501565
Carboxylate Symmetric Stretch (cm⁻¹)14201430
¹¹³Cd NMR Chemical Shift (ppm)-30-25

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the dynamic nature of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of conformational changes and interactions with a solvent environment.

Conformational Analysis:

Solution Behavior:

The behavior of this compound in different solvents is critical for understanding its reactivity and potential applications. Experimental studies on other cadmium carboxylates have shown that their degree of aggregation is highly dependent on the solvent, with polymeric structures often forming in non-polar solvents. rsc.org MD simulations can provide an atomistic view of this phenomenon. By simulating this compound in explicit solvent models (e.g., water, toluene), one could study the solvation structure around the cadmium ion and the hydrophobic interactions of the alkyl chains.

The simulations could also predict the potential for aggregation, where individual this compound molecules come together to form larger clusters or oligomers. The radial distribution function (RDF) between cadmium ions would be a key metric to quantify the extent of this aggregation.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation:

To illustrate the type of data that could be generated, the following table presents hypothetical results from a simulated system of this compound in two different solvents.

Simulation ParameterValue in TolueneValue in Water
Simulation Time500 ns500 ns
Temperature298 K298 K
Pressure1 atm1 atm
Average Cd-Cd distance4.5 Å12.8 Å
Predominant Coordination ModeBridgingBidentate Chelating
Solvent Accessible Surface Area450 Ų750 Ų

Simulation of Supramolecular Assembly and Crystal Growth Mechanisms

The formation of well-defined crystals from solution is a complex process governed by intermolecular interactions. Computational simulations can offer insights into the mechanisms of supramolecular assembly and crystal nucleation and growth.

Supramolecular Assembly:

The solid-state structure of this compound is likely to be determined by a combination of coordination bonds, hydrogen bonds, and weaker van der Waals interactions. While no crystal structure for this compound is available, studies on other cadmium carboxylate complexes have utilized techniques like Hirshfeld surface analysis to explore supramolecular contacts. tandfonline.comnih.gov For this compound, computational methods such as Density Functional Theory (DFT) could be used to calculate the interaction energies between molecular pairs, identifying the key motifs that drive self-assembly. These calculations can quantify the strength of non-covalent interactions that guide the formation of larger aggregates. nih.gov

Crystal Growth Mechanisms:

Simulating the entire process of crystal growth from solution is computationally demanding. However, multiscale modeling approaches can provide valuable information. MD simulations can be used to study the initial stages of nucleation, where a small number of molecules aggregate to form a stable nucleus. The free energy landscape of this process can be calculated using advanced sampling techniques to identify the critical nucleus size.

Once a nucleus is formed, its growth into a larger crystal can be modeled using Kinetic Monte Carlo (KMC) simulations. These simulations use pre-calculated attachment and detachment rates of molecules to different crystal faces to predict the final crystal morphology. Software packages like CrystalGrower have been developed for this purpose, allowing for the simulation of crystal habit and surface topography. crystalgrower.orgrsc.org The effect of solvent and additives on crystal shape can also be investigated by modifying the attachment energies in the simulation.

Illustrative Data from a Hypothetical Crystal Growth Simulation:

The following table provides a hypothetical output from a Kinetic Monte Carlo simulation of this compound crystal growth, illustrating how different growth parameters could be presented.

Crystal Face (Miller Index)Relative Growth RateSurface Energy (mJ/m²)
(100)1.085
(010)1.295
(001)0.870
(110)1.5110
(101)0.978

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Enhanced Control over Molecular and Nanoscale Architectures

Future research into Cadmium dimethylhexanoate is anticipated to prioritize the development of novel synthetic routes that offer precise control over its molecular and nanoscale structures. Current synthetic methods for cadmium carboxylates often involve the reaction of cadmium oxide or cadmium salts with the corresponding carboxylic acid. However, achieving monodisperse nanoparticles with well-defined shapes and sizes remains a significant challenge.

Exploration into non-aqueous sol-gel routes, microwave-assisted synthesis, and sonochemical methods could provide pathways to this compound-based materials with tailored architectures. For instance, the use of structure-directing agents or templates during synthesis could enable the formation of complex nanoscale structures such as nanowires, nanorods, or porous networks. Such controlled architectures are crucial for optimizing the material's properties for specific applications.

Table 1: Potential Synthetic Methodologies for this compound

MethodologyPotential Advantages
Non-aqueous Sol-GelHigh purity, homogeneity, and control over particle size.
Microwave-Assisted SynthesisRapid reaction rates, uniform heating, and energy efficiency.
Sonochemical MethodsFormation of unique nanostructures through acoustic cavitation.
Templated SynthesisPrecise control over pore size and morphology.

Development of Advanced In Situ Characterization Techniques for Real-Time Reaction Monitoring

A deeper understanding of the formation mechanisms of this compound is essential for optimizing its synthesis. The development and application of advanced in situ characterization techniques will be pivotal in monitoring the nucleation and growth processes in real-time. Techniques such as synchrotron-based X-ray absorption spectroscopy (XAS) and small-angle X-ray scattering (SAXS) can provide valuable insights into the evolution of the cadmium coordination environment and particle size distribution during the reaction.

Furthermore, in situ Fourier-transform infrared (FTIR) and Raman spectroscopy could be employed to track the binding of the dimethylhexanoate ligands to the cadmium centers and to identify intermediate species. This real-time data will enable researchers to refine reaction parameters to achieve desired material characteristics with high reproducibility.

Integration into Multicomponent and Multifunctional Systems for Synergistic Properties

The integration of this compound into multicomponent and multifunctional systems is a promising avenue for creating materials with enhanced or novel properties. For example, it could serve as a precursor for the synthesis of cadmium-based mixed-metal oxides or chalcogenides. By co-precipitating this compound with other metal carboxylates, it may be possible to create homogeneously mixed-metal nanoparticles with synergistic catalytic or optical properties.

Another area of interest is the creation of hybrid materials by incorporating this compound into polymer matrices or onto the surface of other nanomaterials like graphene or carbon nanotubes. Such composites could exhibit a combination of properties from their individual components, leading to applications in areas such as sensing, catalysis, and electronics.

Rational Design of this compound-Based Materials with Tunable Electronic and Optical Properties

The rational design of materials based on this compound with precisely controlled electronic and optical properties is a key area for future research. The properties of cadmium-containing nanomaterials are highly dependent on their size, shape, and surface chemistry. By carefully controlling these parameters during the synthesis of this compound-derived nanostructures, it should be possible to tune their bandgap and photoluminescent properties.

Computational modeling and density functional theory (DFT) calculations can play a crucial role in predicting the electronic structure and optical spectra of different this compound architectures. This theoretical guidance will accelerate the experimental discovery of materials with properties tailored for applications in light-emitting diodes (LEDs), solar cells, and photodetectors.

Interdisciplinary Research at the Interface of Materials Science, Synthetic Chemistry, and Advanced Engineering

Realizing the full potential of this compound will necessitate a highly interdisciplinary research approach. Collaboration between synthetic chemists, materials scientists, and engineers will be essential to bridge the gap between fundamental research and practical applications. Chemists will focus on developing novel synthetic routes, while materials scientists will characterize the resulting materials and investigate their fundamental properties. Engineers will then be tasked with integrating these materials into functional devices and systems.

This collaborative effort will be crucial for addressing key challenges such as scaling up the synthesis of high-quality materials, ensuring their long-term stability, and developing reliable fabrication processes for device manufacturing.

Q & A

Q. What are the recommended methods for synthesizing cadmium dimethylhexanoate, and how can purity be optimized?

this compound is typically synthesized via ligand exchange reactions between cadmium salts (e.g., cadmium acetate) and dimethylhexanoic acid. Key steps include:

  • Maintaining anhydrous conditions to prevent hydrolysis of cadmium precursors .
  • Using molar ratios of 1:2 (Cd²⁺:ligand) to ensure complete coordination, monitored by pH titration .
  • Purification via recrystallization in non-polar solvents (e.g., hexane) to remove unreacted ligands. Purity is validated using melting point analysis and NMR spectroscopy .

Q. How should this compound be characterized structurally and chemically?

Structural characterization requires:

  • NMR spectroscopy : 13^{13}C NMR peaks for carboxylate groups (δ ~174 ppm) and alkyl chains (δ 17–67 ppm) confirm ligand coordination .
  • Mass spectrometry (MS) : Fragmentation patterns (e.g., m/z 74 for Cd-O bonds) validate molecular integrity .
  • Elemental analysis : Combustion analysis for carbon, hydrogen, and cadmium content ensures stoichiometric accuracy .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • ICP-MS : For trace cadmium detection (detection limit ~0.1 ppb) .
  • HPLC with UV/Vis detection : Separates this compound from organic contaminants using C18 columns and methanol/water mobile phases .
  • FTIR spectroscopy : Identifies carboxylate stretching vibrations (~1600 cm⁻¹) to confirm compound integrity in mixtures .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or dermal exposure .
  • Store in airtight containers under inert gas (e.g., argon) to prevent oxidation .
  • Dispose of waste via certified hazardous waste facilities due to cadmium’s toxicity and environmental persistence .

Q. How can researchers design experiments to study the solubility and stability of this compound?

  • Solubility tests : Measure solubility in solvents (e.g., DMSO, THF) using gravimetric analysis .
  • Stability assays : Monitor decomposition under varying pH (2–12) and temperature (25–80°C) via UV/Vis spectroscopy .
  • Kinetic studies : Track degradation rates using HPLC to identify optimal storage conditions .

Advanced Research Questions

Q. How can contradictions in experimental data on this compound’s reactivity be resolved?

Example: Discrepancies in leaching rates (e.g., linear vs. non-linear dissolution kinetics) may arise from:

  • Particle size heterogeneity (smaller particles dissolve faster; validate via SEM ).
  • Surface passivation by elemental tellurium layers, observed in CdTe leaching studies . Mitigate by standardizing particle size distributions (sieving) and pre-treating samples with oxidizing agents .

Q. What advanced strategies optimize catalytic or photochemical applications of this compound?

  • Catalytic activity : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) by varying substrates and tracking yields via GC-MS .
  • Photostability : Expose to UV light (254–365 nm) and monitor decomposition pathways using time-resolved fluorescence spectroscopy .
  • Doping studies : Incorporate into nanomaterials (e.g., quantum dots) and characterize photoluminescence quantum yields .

Q. How do researchers address conflicting toxicological data on this compound’s cellular effects?

  • Dose-response analysis : Use HL-7702 liver cells to establish IC₅₀ values, ensuring exposure times (24–72 hrs) align with apoptosis markers (e.g., caspase-3 activation) .
  • Mechanistic studies : Employ RNA-seq to identify dysregulated pathways (e.g., oxidative stress, DNA repair) .
  • Control variables : Account for batch-to-batch ligand purity, which may alter bioavailability .

Q. What statistical methods are recommended for analyzing non-linear data in this compound studies?

  • Non-parametric tests : Use Wilcoxon signed-rank tests for non-normal distributions (e.g., heterogeneous leaching data) .
  • Multivariate analysis : Apply PCA to decouple variables like pH, temperature, and particle size in solubility studies .
  • Uncertainty quantification : Report confidence intervals (95% CI) for kinetic parameters derived from non-linear regression .

Q. How can researchers design robust experiments to explore this compound’s environmental fate?

  • Microcosm studies : Simulate soil/water systems spiked with this compound and track speciation via XANES .
  • Bioaccumulation assays : Expose model organisms (e.g., Daphnia magna) and measure cadmium uptake using ICP-MS .
  • Degradation pathways : Identify metabolites via high-resolution LC-QTOF-MS and compare to computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.